N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide is a complex organic compound that features both benzimidazole and quinazolinone moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C22H23N5O4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H23N5O4/c1-13-24-17-11-19(31-3)18(30-2)10-14(17)22(29)27(13)12-21(28)23-9-8-20-25-15-6-4-5-7-16(15)26-20/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,28)(H,25,26) |
InChI Key |
YISMNDUTOQNGHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NCCC3=NC4=CC=CC=C4N3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide typically involves the condensation of appropriate benzimidazole and quinazolinone precursors. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The quinazolinone moiety can be synthesized through various methods, including the reaction of anthranilic acid derivatives with formamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring.
Substitution: Both the benzimidazole and quinazolinone rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinazolinone moiety can lead to the formation of quinazoline derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole and quinazolinone moieties allow the compound to bind to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole moiety and have similar biological activities.
Quinazolinone Derivatives: Compounds such as gefitinib and erlotinib contain the quinazolinone structure and are used as anticancer agents.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide is unique due to the combination of both benzimidazole and quinazolinone moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets, potentially leading to more diverse and potent biological activities.
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a quinazoline derivative. This structural combination is significant as both benzimidazole and quinazoline derivatives are known for their diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C21H22N4O4 |
| Molecular Weight | 378.43 g/mol |
| CAS Number | 1574365-92-6 |
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate the activity of specific receptors that play a role in cellular signaling pathways.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, showing significant inhibitory effects on cell proliferation.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | |
| A549 (lung cancer) | 8.3 | |
| HeLa (cervical cancer) | 12.0 |
These results suggest that the compound may be effective in targeting multiple cancer types, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Preliminary studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
These findings highlight the compound's potential utility in treating infections caused by resistant strains.
Study 1: Anticancer Efficacy in Vivo
A recent study evaluated the in vivo efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in healthy tissues.
Study 2: Mechanistic Insights into Antimicrobial Action
Another study explored the mechanism by which this compound exerts its antimicrobial effects. It was found to disrupt bacterial cell membranes and inhibit biofilm formation, suggesting a dual mechanism of action that could be leveraged for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
